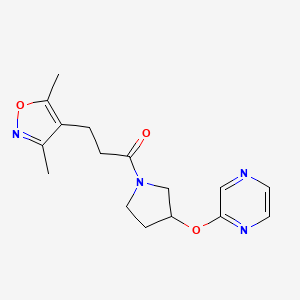
N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran carboxamides. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of specific enzymes and proteins that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide has significant biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide in lab experiments is its well-established synthesis method. This compound is also relatively easy to handle and has shown promising results in various scientific research fields. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the use of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide in scientific research. One of the main areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to investigate the mechanism of action of this compound and its potential use in the treatment of other diseases such as cancer and inflammation.
Conclusion:
In conclusion, N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a promising compound that has shown potential applications in various scientific research fields. Its well-established synthesis method, significant biochemical and physiological effects, and potential future directions make it an important compound for further investigation. However, further studies are needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 3-(3-methylbutanamido)benzofuran-2-carboxylic acid, which is then reacted with 3,4-difluoroaniline to obtain the desired product. The synthesis process of this compound is well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide has shown potential applications in various scientific research fields. This compound has been extensively studied for its anti-inflammatory, analgesic, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c1-11(2)9-17(25)24-18-13-5-3-4-6-16(13)27-19(18)20(26)23-12-7-8-14(21)15(22)10-12/h3-8,10-11H,9H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMCMBUAUFWTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2572248.png)
![3-(1,3-benzodioxol-5-yl)-3-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2572251.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2572252.png)



